molecular formula C10H6BrNO B1265606 6-bromo-2H-chromene-3-carbonitrile CAS No. 57543-68-7

6-bromo-2H-chromene-3-carbonitrile

Cat. No. B1265606
CAS RN: 57543-68-7
M. Wt: 236.06 g/mol
InChI Key: SIAGUJHXCCKDQM-UHFFFAOYSA-N
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Description

6-Bromo-2H-chromene-3-carbonitrile is a chemical compound with the linear formula C10H6BrNO . It has a molecular weight of 236.07 and is typically stored at room temperature in a sealed, dry environment . It is a solid substance .


Synthesis Analysis

The synthesis of 6-bromo-2H-chromene-3-carbonitrile involves the Knoevenagel condensation reaction of 5-bromo-2-hydroxybenzaldehyde and ethyl cyanoacetate . This reaction is catalyzed by CF3COOH . Another method involves the reaction between triphenylphosphine, dimethyl acetylenedicarboxylate, and 5-bromo-2-hydroxybenzaldehyde acid in the presence of dichloromethane .


Molecular Structure Analysis

The IUPAC name for this compound is 6-bromo-2H-chromene-3-carbonitrile . Its InChI code is 1S/C10H6BrNO/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-4H,6H2 .


Chemical Reactions Analysis

The CN of the molecule of type A interacts with the 2H-pyran ring of the symmetry-related molecule of type B with N⋯π distance of 3.370 Å . Pyrazole derivative 12a (substituted with CONHPh group at position 3) has in vitro inhibitory activity more than pyrazole derivative 12b (substituted with Ph group at position 3) .


Physical And Chemical Properties Analysis

6-Bromo-2H-chromene-3-carbonitrile has a boiling point of 360.6°C at 760 mmHg . It is a solid substance .

Scientific Research Applications

    Crystal Structure Analysis

    • Field : Structural Chemistry
    • Application Summary : The compound 6-bromo-2-oxo-2H-chromene-3-carbonitrile (BOCC) has been synthesized and its structure was proved by single crystal X-rays diffraction analysis .
    • Methods : The Knoevenagel condensation reaction of 5-bromo-2-hydroxybenzaldehyde and ethyl cyanoacetate was catalyzed by CF3COOH .
    • Results : The crystal packing is mainly stabilized by C–H⋯N and C–H⋯O bonding which is further stabilized by C–N⋯π and off-set π⋯π stacking interactions .

    Bioactive 2-amino-4H-benzo[b]pyrans Synthesis

    • Field : Organic Chemistry
    • Application Summary : The compound is used in the one-pot multicomponent synthesis of 2-amino-4H-benzo[b]pyran derivatives .
    • Methods : The reaction was achieved by grinding of various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions .
    • Results : The developed catalyst not only possesses immense potential to accelerate the synthesis of bioactive pyran derivatives but also exhibits several remarkable attributes like broad functional group tolerance, durability, improved yield, reusability, and recyclability .

    Supramolecular Assembly Exploration

    • Field : Computational Chemistry
    • Application Summary : The compound 6-bromo-2-oxo-2H-chromene-3-carbonitrile (BOCC) has been used in the exploration of supramolecular assembly through Hirshfeld surface analysis .
    • Methods : The study involved the use of computational methods to find the interaction energy between molecular pairs using the B3LYP/6-31G (d, p) electron density model .
    • Results : The study inferred the role of various types of interaction energies in stabilizing the molecular pair .

    Antitumor Activity

    • Field : Medicinal Chemistry
    • Application Summary : Certain derivatives of the compound, such as pyrazolo[1,5-a]pyrimidine 7c, thiazole 23g, and 1,3,4-thiadiazole 18a, have shown promising antitumor activity against liver carcinoma (HEPG2-1) .
    • Methods : The specific methods of synthesis and testing are not detailed in the available information .
    • Results : The compounds showed promising results with IC50 values of 2.70, 3.50, and 4.90 µM, respectively .

Safety And Hazards

This compound is classified as dangerous, with hazard statements H301-H311-H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

6-bromo-2H-chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAGUJHXCCKDQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C=CC(=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206171
Record name 2H-1-Benzopyran-3-carbonitrile, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-2H-chromene-3-carbonitrile

CAS RN

57543-68-7
Record name 6-Bromo-2H-1-benzopyran-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57543-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran-3-carbonitrile, 6-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-3-carbonitrile, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-hydroxy-5-bromobenzaldehyde XXIX (30 g, 0.15 mol), acrylonitrile (50 g, 0.75 mol), and 1,4-diazabicyclo[2.2.2]octane (Dabco, 4 g, 0.035 mol) was refluxed overnight. The reaction mixture was diluted with ethyl ether and washed with NaOH (1N), water, HCl (1N) and brine. The organic phase was dried over anhydrous Na2SO4, and concentrated in vacuo to give 25 g of 6-bromo-2H-chromene-3-carbonitrile XXX (Yield 70%). MS: calc'd 237 (MH+), exp 237 (MH+).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-2H-chromene-3-carbonitrile

Citations

For This Compound
5
Citations
M Kurbanova, M Ashfaq, MN Tahir… - Journal of Structural …, 2023 - Springer
… Synthesis of the 2-oxo-6-bromo-2H-chromene-3-carbonitrile (BOCC). A mixture 0.025 mol … cyanoacetate, 2-oxo-6-bromo-2H-chromene-3-carbonitrile has been synthesized by using …
Number of citations: 8 link.springer.com
H Kiyani, MD Daroonkala - Bulletin of the Chemical Society of Ethiopia, 2015 - ajol.info
An efficient procedure for the synthesis of various 2-imino-2H-chromene-3-carbonitriles, 2-oxo-2H-chromene-3-carbonitriles as well as 2-oxo-2H-chromene-3-carboxylic acids is …
Number of citations: 16 www.ajol.info
N Baral, S Mohapatra, BP Raiguru… - Journal of …, 2019 - Wiley Online Library
A new series of novel chromene‐based oxadiazole derivatives were synthesized from a variety of chromene‐based amidoximes with readily available carboxylic acids under …
Number of citations: 32 onlinelibrary.wiley.com
S Mokenapelli, G Thalari, N Vadiyaala… - Archiv der …, 2020 - Wiley Online Library
A series of new benzofuran/oxadiazole hybrids (8a–n) was synthesized from 2H‐chromene‐3‐carbonitriles (3a–c) through the multistep synthetic methodology, and these hybrids are …
Number of citations: 6 onlinelibrary.wiley.com
J Volmajer, R Toplak, I Leban, AM Le Marechal - Tetrahedron, 2005 - Elsevier
The Knoevenagel reaction between 2-hydroxybenzaldehydes and active methylene compounds (malononitrile and ethyl cyanoacetate) produces iminocoumarins and/or coumarins. In …
Number of citations: 90 www.sciencedirect.com

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